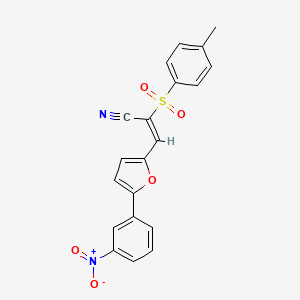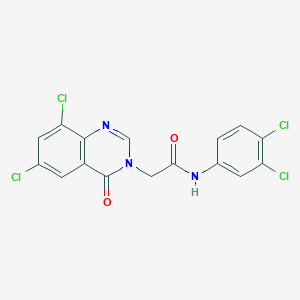
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 3,4-dichloroaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions could target the quinazolinone core or the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorination on the quinazolinone core and phenyl ring.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide: Has fewer chlorine atoms compared to the target compound.
Uniqueness
The presence of multiple chlorine atoms in 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dichlorophenyl)acetamide may enhance its biological activity and specificity compared to similar compounds. Chlorination can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
属性
CAS 编号 |
618443-61-1 |
|---|---|
分子式 |
C16H9Cl4N3O2 |
分子量 |
417.1 g/mol |
IUPAC 名称 |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-8-3-10-15(13(20)4-8)21-7-23(16(10)25)6-14(24)22-9-1-2-11(18)12(19)5-9/h1-5,7H,6H2,(H,22,24) |
InChI 键 |
SHUMIIRWFNUOHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



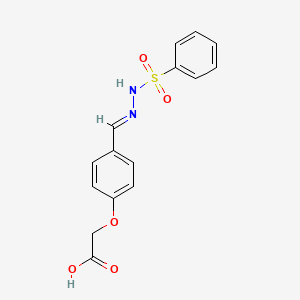
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
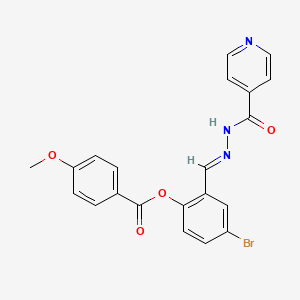
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
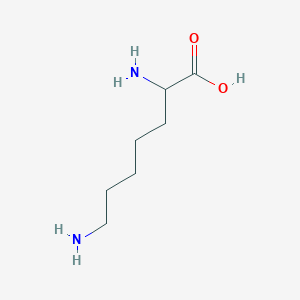
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
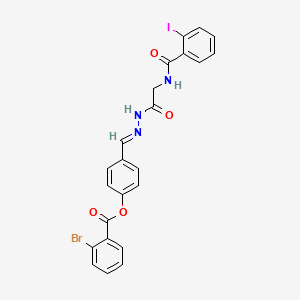
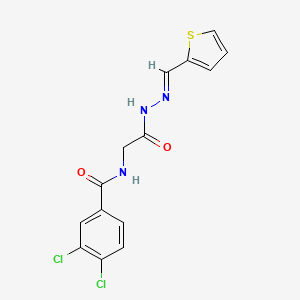
![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)

